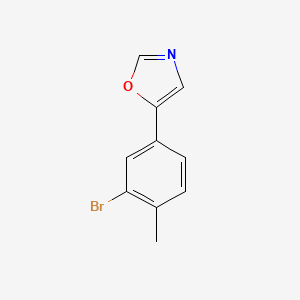

5-(3-Bromo-4-methylphenyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNVHPHOCLCFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 3 Bromo 4 Methylphenyl 1,3 Oxazole

Retrosynthetic Analysis of the 5-(3-Bromo-4-methylphenyl)-1,3-oxazole Nucleus

A retrosynthetic analysis of this compound identifies several key disconnections that lead back to readily available starting materials. The most direct strategies hinge on forming the oxazole (B20620) ring, with the substitution pattern dictating the most logical synthetic routes.

One primary disconnection strategy breaks the C5-O and C2-N bonds, a pathway central to the Van Leusen Oxazole Synthesis. This approach identifies 3-bromo-4-methylbenzaldehyde (B184093) and tosylmethyl isocyanide (TosMIC) as the key precursors. This is often the most efficient route for 5-substituted oxazoles where the C4 and C2 positions are unsubstituted.

A second approach involves disconnecting the C5-C4 and C2-N bonds. This retrosynthetic pathway suggests a precursor like an α-haloketone and a formamide (B127407), which is characteristic of the Bredereck Reaction. This would require the synthesis of a 2-halo-1-(3-bromo-4-methylphenyl)ethan-1-one intermediate.

A third disconnection, cleaving the O-C2 and N-C4 bonds, points towards the Robinson-Gabriel synthesis. This would necessitate a 2-formamido-1-(3-bromo-4-methylphenyl)ethan-1-one precursor. This intermediate is typically synthesized from the corresponding α-amino ketone.

Finally, a disconnection based on the Fischer Oxazole Synthesis would lead back to 3-bromo-4-methylbenzaldehyde cyanohydrin and an aldehyde, although this method is primarily used for 2,5-disubstituted oxazoles and is less direct for the target compound.

These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists in approaching the this compound core, with the choice of route often depending on the availability of starting materials and desired reaction conditions.

Classical Synthetic Routes for 1,3-Oxazoles Applicable to Aryl-Substituted Derivatives

Several classical name reactions provide robust and time-tested methods for the construction of the 1,3-oxazole ring and are directly applicable to the synthesis of aryl-substituted derivatives like the target compound.

Robinson-Gabriel Synthesis and its Modern Variants

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles through the intramolecular cyclization and subsequent dehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.comsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. wikipedia.orgijpsonline.com For the synthesis of the title compound, the required precursor would be 2-formamido-1-(3-bromo-4-methylphenyl)ethan-1-one.

The mechanism involves the protonation of the acylamino ketone, followed by cyclization and dehydration to form the aromatic oxazole ring. ijpsonline.com While effective, classical conditions can sometimes lead to low yields. ijpsonline.com Modern variants have been developed to address these limitations. For instance, the use of trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent, particularly in ethereal solvents, has been shown to improve reaction efficiency. nih.gov Furthermore, the development of solid-phase syntheses has enabled the creation of oxazole libraries for medicinal chemistry applications. nih.gov A notable modern adaptation combines the Ugi four-component reaction with a subsequent Robinson-Gabriel cyclodehydration to produce highly substituted oxazoles in a streamlined process. wikipedia.orgnih.gov

Robinson-Gabriel Synthesis Summary

| Feature | Description |

|---|---|

| Starting Materials | 2-Acylamino-ketone |

| Key Reagents | Dehydrating agents (e.g., H₂SO₄, PCl₅, POCl₃, TFAA) pharmaguideline.comijpsonline.comnih.gov |

| Product | 2,5-disubstituted or 2,4,5-trisubstituted oxazoles |

| Applicability to Target | Requires synthesis of 2-formamido-1-(3-bromo-4-methylphenyl)ethan-1-one precursor. |

| Modern Variants | Solid-phase synthesis, use of Dess-Martin periodinane for oxidation followed by cyclodehydration, tandem Ugi/Robinson-Gabriel reactions. wikipedia.orgnih.govnih.gov |

Fischer Oxazole Synthesis and Related Cyclodehydration Reactions

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org The reaction proceeds via a dehydration mechanism under generally mild conditions. ijpsonline.comwikipedia.org The reactants, typically aromatic, are used in equimolar amounts. dbpedia.org

While historically significant, this method is less ideal for synthesizing 5-monosubstituted oxazoles like the target compound, as it inherently leads to substitution at both the C2 and C5 positions. For example, the reaction of benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde (B125591) yields 2-(4-Bromophenyl)-5-phenyloxazole. wikipedia.org

Fischer Oxazole Synthesis Summary

| Feature | Description |

|---|---|

| Starting Materials | Cyanohydrin, Aldehyde wikipedia.org |

| Key Reagents | Anhydrous Hydrochloric Acid (HCl) in dry ether ijpsonline.comwikipedia.org |

| Product | 2,5-disubstituted oxazoles ijpsonline.com |

| Applicability to Target | Not ideal, as it is designed for 2,5-disubstitution. |

| Limitations | Potential for by-products such as oxazolidinones and ring chlorination. wikipedia.org |

Bredereck Reaction and Modifications

The Bredereck reaction offers a pathway to oxazoles by reacting α-haloketones with amides, most commonly formamide to yield oxazoles unsubstituted at the C2 position. ijpsonline.comslideshare.net This method is an efficient and economical process for synthesizing 2,4-disubstituted or 4,5-disubstituted oxazoles. ijpsonline.com To apply this to the target compound, one would start with 2-bromo-1-(3-bromo-4-methylphenyl)ethan-1-one and react it with formamide.

Modifications of this reaction exist, for example, using α-hydroxyketones as starting materials. ijpsonline.com The reaction provides a straightforward route to the oxazole core, though it requires the prior synthesis and handling of α-haloketone intermediates.

Bredereck Reaction Summary

| Feature | Description |

|---|---|

| Starting Materials | α-Haloketone, Amide (e.g., formamide) ijpsonline.comslideshare.net |

| Key Reagents | Typically heated together, sometimes with a dehydrating agent. |

| Product | Substituted oxazoles (e.g., 4,5-disubstituted if formamide is used). |

| Applicability to Target | A viable route starting from 2-bromo-1-(3-bromo-4-methylphenyl)ethan-1-one. |

| Advantages | Efficient and clean process. ijpsonline.com |

Van Leusen Oxazole Synthesis and Optimizations (e.g., using TosMIC)

The Van Leusen oxazole synthesis is arguably the most direct and widely used method for preparing 5-substituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). varsal.comorganic-chemistry.org TosMIC is a unique reagent that acts as a "C2N1 3-atom synthon". semanticscholar.org This method is exceptionally well-suited for the synthesis of this compound, directly from 3-bromo-4-methylbenzaldehyde.

The mechanism proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. wikipedia.orgorganic-chemistry.org The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates the stable p-toluenesulfinic acid (TosH) to yield the aromatic oxazole. ijpsonline.comorganic-chemistry.org

Optimizations of the Van Leusen reaction are numerous and include the use of various bases like potassium carbonate (K₂CO₃), microwave-assisted protocols for increased reaction rates and yields, and the development of solid-phase versions using polymer-bound TosMIC reagents. semanticscholar.orgnih.gov These advancements have made the Van Leusen synthesis a highly efficient, versatile, and scalable method. varsal.comnih.gov

Van Leusen Oxazole Synthesis Summary

| Feature | Description |

|---|---|

| Starting Materials | Aldehyde, Tosylmethyl isocyanide (TosMIC) wikipedia.orgorganic-chemistry.org |

| Key Reagents | Base (e.g., K₂CO₃, KOH, Ambersep® 900(OH)) in a protic solvent like methanol. varsal.comnih.gov |

| Product | 5-substituted oxazoles ijpsonline.com |

| Applicability to Target | Highly suitable and direct, using 3-bromo-4-methylbenzaldehyde as the starting material. |

| Optimizations | Microwave-assisted synthesis, solid-phase synthesis, one-pot procedures, use of ionic liquids as solvents. semanticscholar.orgnih.gov |

Contemporary Methodologies for the Synthesis of this compound

Recent years have seen the development of novel synthetic strategies for oxazole formation that offer advantages such as improved functional group tolerance, milder reaction conditions, and higher efficiency. These contemporary methods are highly applicable to the synthesis of complex aryl-substituted oxazoles.

Metal-catalyzed reactions have become particularly prominent. Palladium- and copper-catalyzed reactions, for instance, enable the direct arylation and cyclization of precursors. ijpsonline.com N-Propargylamides can undergo palladium(II)-catalyzed intramolecular heterocyclization to yield 2,5-disubstituted oxazoles. Copper-catalyzed oxidative cyclization of enamides has also been reported as an effective method.

Another modern approach involves the direct synthesis of oxazoles from carboxylic acids, bypassing the need to pre-activate them as acid chlorides or esters. A recently developed method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which is then trapped by an isocyanide like TosMIC. nih.govnih.gov This would allow for the synthesis of the target compound directly from 3-bromo-4-methylbenzoic acid.

Furthermore, innovative domino reactions and multicomponent strategies continue to emerge. An iodine-catalyzed decarboxylative domino reaction of aryl methyl ketones with α-amino acids provides a novel route to 2,5-disubstituted oxazoles. Modified approaches using polymer-supported reagents, such as polymer-supported triphenylphosphine (B44618), have been employed to facilitate the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles under mild, room-temperature conditions, which also simplifies product purification. tandfonline.comtandfonline.com

Summary of Contemporary Synthesis Methods

| Methodology | Key Reagents/Catalysts | Precursor for Target Compound | Key Advantages |

|---|---|---|---|

| Pd/Cu-Catalyzed Direct Arylation | Pd(PPh₃)₄, CuI, KOH ijpsonline.com | 4-Substituted oxazole and an aryl bromide | Direct C-H functionalization. |

| Intramolecular Cyclization | Palladium(II) salts | N-propargylamide derived from 3-bromo-4-methylaniline | High efficiency under mild conditions. |

| Synthesis from Carboxylic Acids | Triflylpyridinium reagent, DMAP, TosMIC nih.gov | 3-Bromo-4-methylbenzoic acid | Bypasses pre-activation of carboxylic acid, broad scope. nih.govnih.gov |

| Polymer-Supported Synthesis | Polymer-supported triphenylphosphine tandfonline.comtandfonline.com | Phenacyl azide (B81097) and an isothiocyanate | Mild conditions, easy purification. tandfonline.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl attachment)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for the arylation of heterocyclic systems. In the context of synthesizing this compound, this can be envisioned through two primary disconnection approaches: the coupling of a 5-halo-1,3-oxazole with (3-bromo-4-methylphenyl)boronic acid or the coupling of a 5-(organoboron)-1,3-oxazole derivative with a suitable 3-bromo-4-methylphenyl halide.

The Suzuki-Miyaura reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of these components is critical for achieving high yields and preventing side reactions. For the coupling of 5-bromooxazoles with arylboronic acids, various palladium catalysts and ligands have been explored. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the 5-bromooxazole (B1343016), followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired 5-aryloxazole and regenerate the active palladium catalyst. chemicalbook.comyoutube.com

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | Moderate to Excellent | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Dioxane | 110 | Good | youtube.com |

| XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 110 | Good | nih.gov |

This table presents representative conditions for Suzuki-Miyaura coupling of aryl halides with boronic acids, which are analogous to the potential synthesis of this compound from 5-bromooxazole and (3-bromo-4-methylphenyl)boronic acid.

Copper-Catalyzed Cycloaddition and Arylation Protocols

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based methodologies for the synthesis of arylated heterocycles. One prominent approach is the copper-catalyzed [3+2] cycloaddition of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC), a variant of the Van Leusen reaction. For the synthesis of this compound, this would involve the reaction of 3-bromo-4-methylbenzaldehyde with TosMIC in the presence of a copper catalyst.

Furthermore, copper catalysts can be employed in direct C-H arylation reactions. This approach involves the coupling of an oxazole with an aryl halide in the presence of a copper catalyst and a suitable base. beilstein-journals.orgacs.org This method is highly atom-economical as it avoids the pre-functionalization of the oxazole ring. The reaction of 1,3-oxazole with 1,3-dibromo-4-methylbenzene under copper catalysis could potentially lead to the desired product, although regioselectivity might be a challenge.

| Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | LiOt-Bu | DMF | 120-140 | Good | beilstein-journals.orgacs.org |

| Cu₂O | TBAH | H₂O | 100 | Good to Excellent | researchgate.net |

This table illustrates typical conditions for copper-catalyzed C-H arylation of heterocycles with aryl halides, analogous to the potential synthesis of the target compound.

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, as it minimizes the generation of waste by avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation of oxazoles at the C5 position with aryl bromides is a particularly relevant method for the synthesis of this compound. beilstein-journals.orgnih.gov This reaction would involve the direct coupling of 1,3-oxazole with 1,3-dibromo-4-methylbenzene.

The regioselectivity of the arylation (C2 vs. C5) can often be controlled by the choice of ligands, solvents, and bases. ijpsonline.comijpsonline.comijpsonline.com For C5-arylation, polar solvents and specific phosphine ligands are generally preferred. ijpsonline.comijpsonline.com The mechanism is thought to proceed via a concerted metalation-deprotonation (CMD) pathway. ijpsonline.com

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 120 | Good | acs.org |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMA | 120 | High | ijpsonline.comijpsonline.com |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene | 110 | Moderate to Good | nih.gov |

This table provides representative conditions for the palladium-catalyzed direct C5-arylation of oxazoles with aryl bromides, which could be adapted for the synthesis of this compound.

Cycloisomerization Reactions of Propargylic Amides

The cycloisomerization of propargylic amides is a versatile and atom-economical method for the construction of the oxazole ring. nih.govmdpi.comworktribe.comnih.gov This approach involves the intramolecular cyclization of an N-propargyl amide precursor. For the synthesis of this compound, the required precursor would be N-propargyl-3-bromo-4-methylbenzamide.

This transformation can be catalyzed by a variety of transition metals, including gold, copper, and zinc, as well as by Brønsted or Lewis acids. The choice of catalyst can influence the reaction conditions and the substrate scope. Gold and copper catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the amide oxygen. nih.govworktribe.com

This table shows typical catalysts and conditions for the cycloisomerization of propargylic amides to form oxazoles, applicable to the synthesis of the target compound from its corresponding propargylic amide precursor.

Electrochemical Synthesis Methods

Electrochemical synthesis is gaining increasing attention as a green and sustainable alternative to traditional chemical methods. rsc.orgchemistryviews.orgacs.org Electrosynthesis can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. For the synthesis of oxazole derivatives, electrochemical methods have been developed that involve oxidative cyclization reactions. rsc.orgchemistryviews.org

One potential electrochemical route to this compound could involve the anodic oxidation of a suitable precursor, such as an enamide derived from 3-bromo-4-methylacetophenone. Another approach involves the electrochemical [3+2] cycloaddition of carboxylic acids with isocyanides, which avoids the use of transition metals and toxic oxidants. rsc.org

| Method | Electrolyte | Electrode Material | Key Features | Reference |

| Phosphine-mediated deoxygenative [3+2] cycloaddition | Et₄NBF₄ | Carbon cloth | Transition-metal-free, avoids toxic oxidants | rsc.org |

| Oxidative cyclization of ketones and acetonitrile | LiClO₄ | Carbon felt | Mild conditions, uses readily available starting materials | chemistryviews.org |

| Indirect "ex-cell" synthesis from imines | - | Glassy carbon/Pt | Compatible with redox-sensitive groups | acs.org |

This table outlines various electrochemical approaches for the synthesis of oxazoles, highlighting their green chemistry attributes.

Green Chemistry Principles in the Synthesis of Oxazole Derivatives

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. ijpsonline.comijpsonline.comkthmcollege.ac.innih.gov This involves the use of safer solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and energy-efficient processes. In the context of oxazole synthesis, several strategies align with these principles.

The use of water as a solvent, employment of heterogeneous and recyclable catalysts, and the development of one-pot multi-component reactions are all examples of green approaches. ijpsonline.comkthmcollege.ac.in Direct C-H functionalization, as discussed previously, is inherently a greener strategy due to its high atom economy.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating methods. ijpsonline.comnih.govacs.orgnih.govresearchgate.netnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like oxazoles.

The Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC, can be efficiently carried out under microwave irradiation. ijpsonline.comnih.govacs.orgnih.gov For the synthesis of this compound, 3-bromo-4-methylbenzaldehyde would be reacted with TosMIC in the presence of a base under microwave heating. This method offers a rapid and efficient entry to the target molecule. nih.govacs.orgnih.gov

| Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| K₃PO₄ | Isopropanol | 350 | 65 | 8 | High | nih.govacs.orgnih.gov |

| K₂CO₃ | Methanol | - | 60 | 4 | Good | nih.gov |

This table provides representative conditions for the microwave-assisted Van Leusen synthesis of 5-aryloxazoles, which are directly applicable to the synthesis of this compound from the corresponding aldehyde.

Ultrasound-Promoted Reactions

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.govtandfonline.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to enhanced chemical reactivity. tandfonline.com

While the direct ultrasound-promoted synthesis of this compound is not specifically detailed in the literature, the utility of this technique has been demonstrated for structurally related heterocycles. For instance, the synthesis of 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide was successfully achieved under ultrasound-assisted, low-solvent conditions, yielding excellent results without the need for acid or base catalysts. nih.gov Similarly, the synthesis of various azo-isoxazoline derivatives via 1,3-dipolar cycloaddition was significantly expedited by ultrasonic cavitation, affording high yields in water as a green solvent. mdpi.com One study on the synthesis of aminooxazole derivatives highlighted that an ultrasound-assisted method resulted in a 90% yield in just 8 minutes, compared to a 69% yield after 3.5 hours with conventional thermal methods.

In a specific case involving oxazole formation, palladium(II)-catalyzed cyclization of a propargylamide to a 5-oxazolecarbaldehyde, which failed under standard heating, was successfully promoted by ultrasonic irradiation. nih.gov These findings strongly suggest that established oxazole syntheses, such as the Robinson-Gabriel or van Leusen methods, could be significantly enhanced by the application of ultrasound for the preparation of this compound, likely leading to shorter reaction times and higher yields.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Heterocycle Synthesis

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Azo-isoxazolines | Ultrasound | 25-30 min | 75-90% | mdpi.com |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Ultrasound | Not specified | Good to Excellent | nih.gov |

| 5-Oxazolecarbaldehyde | Ultrasound | Not specified | 62% | nih.gov |

| 5-Oxazolecarbaldehyde | Conventional Heating | Not specified | No Reaction | nih.gov |

Utilization of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of greener chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have been identified as highly effective alternative reaction media to volatile organic compounds. youtube.comresearchgate.net ILs are salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and excellent solvating properties for a wide range of compounds. thieme-connect.com DESs, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride), share many of the beneficial properties of ILs but are often cheaper, less toxic, and more readily biodegradable. mdpi.comnih.govnih.gov

The van Leusen oxazole synthesis, a cornerstone for preparing 5-substituted oxazoles, has been significantly improved by using ILs. mdpi.com A one-pot synthesis of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides has been efficiently conducted in imidazolium-based ionic liquids like [bmim]Br. thieme-connect.comorganic-chemistry.orgthieme-connect.denih.gov These ILs not only act as the solvent but also promote the reaction, and they can be recycled multiple times without a significant drop in product yield. organic-chemistry.orgthieme-connect.de This approach is particularly relevant for synthesizing this compound, where 3-bromo-4-methylbenzaldehyde would be a key starting material.

DESs have also been successfully employed. For example, the reaction of phenacyl bromides with amides in a choline chloride:urea DES has been shown to produce oxazole derivatives in high yields. researchgate.net The ability of DESs to act as both solvent and catalyst simplifies procedures and aligns with the principles of green chemistry. mdpi.com Given these precedents, employing a DES such as choline chloride:urea or a recyclable ionic liquid like [bmim]Br in a van Leusen-type reaction with 3-bromo-4-methylbenzaldehyde and TosMIC presents a highly viable and sustainable strategy for the target compound's synthesis.

Table 2: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid ([bmim]Br)

| Aldehyde (R¹CHO) | Halide (R²X) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | n-Butyl bromide | 5-Butyl-4-phenyloxazole | 88 | organic-chemistry.orgthieme-connect.de |

| 4-Chlorobenzaldehyde | n-Butyl bromide | 4-(4-Chlorophenyl)-5-butyloxazole | 92 | organic-chemistry.orgthieme-connect.de |

| 4-Nitrobenzaldehyde | n-Butyl bromide | 4-(4-Nitrophenyl)-5-butyloxazole | 95 | organic-chemistry.orgthieme-connect.de |

| Benzaldehyde | Benzyl chloride | 4-Phenyl-5-benzyloxazole | 85 | organic-chemistry.orgthieme-connect.de |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Transition-metal catalysis has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, offering unparalleled efficiency and regioselectivity. For the synthesis of 5-aryl-1,3-oxazoles, palladium- and copper-catalyzed cross-coupling reactions are particularly powerful.

Palladium-catalyzed direct C-H arylation has emerged as a leading strategy. nih.gov This method avoids the need to pre-functionalize the oxazole ring, making it a more atom-economical approach. Strotman and Chobanian developed complementary methods for the direct arylation of oxazole at either the C-2 or C-5 position with high regioselectivity by carefully selecting the phosphine ligand and solvent. acs.orgacs.org For the desired C-5 arylation, polar solvents like DMA in combination with specific phosphine ligands and a palladium acetate (B1210297) catalyst were shown to be effective for a range of aryl bromides, chlorides, and triflates. acs.orgacs.org This methodology could be directly applied to couple an oxazole core with a 3-bromo-4-methylphenyl halide or triflate. Another efficient palladium-catalyzed method involves the sequential C-N and C-O bond formation from simple amides and ketones to construct the oxazole ring. organic-chemistry.org

Copper-catalyzed reactions also provide a cost-effective and efficient alternative for oxazole synthesis. rsc.orgnih.govnih.gov Miura and others have reported the copper(I)-catalyzed direct arylation of 5-arylated oxazoles at the C-2 position. nih.gov More relevantly, copper-catalyzed intramolecular cyclization of functionalized enamides has been used to generate highly substituted 2-phenyl-4,5-substituted oxazoles. acs.org These catalytic systems, known for their tolerance of various functional groups, are well-suited for the synthesis of complex molecules like this compound.

Table 3: Examples of Palladium-Catalyzed C-5 Direct Arylation of Oxazole

| Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / Ligand 6 / K₂CO₃ / Pivalic Acid | DMA | 80 | acs.orgacs.org |

| 4-Chlorotoluene | Pd(OAc)₂ / Ligand 5 / K₃PO₄ | DMA | 73 | acs.orgacs.org |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / Ligand 6 / K₂CO₃ / Pivalic Acid | DMA | 72 | acs.orgacs.org |

| 2-Bromopyridine | Pd(OAc)₂ / Ligand 6 / K₂CO₃ / Pivalic Acid | DMA | 65 | acs.orgacs.org |

Advanced Spectroscopic and Structural Characterization Techniques for 5 3 Bromo 4 Methylphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 5-(3-bromo-4-methylphenyl)-1,3-oxazole would provide crucial information about the electronic environment of each proton.

Aromatic Protons: The 3-bromo-4-methylphenyl ring contains three aromatic protons. Their chemical shifts and splitting patterns are dictated by their positions relative to the bromo, methyl, and oxazole (B20620) substituents. The proton on the carbon between the bromo and oxazole groups would likely appear as a singlet or a narrowly split doublet. The other two aromatic protons would exhibit coupling to each other, likely appearing as doublets.

Oxazole Protons: The 1,3-oxazole ring has two protons. The proton at the C2 position typically appears at a downfield chemical shift (around δ 8.0-8.5 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. The proton at the C4 position would also have a characteristic chemical shift, influenced by the neighboring oxygen and the attached phenyl ring.

Aliphatic Protons: The only aliphatic protons are those of the methyl group attached to the phenyl ring. These would appear as a singlet, typically in the upfield region of the spectrum (around δ 2.0-2.5 ppm).

A hypothetical ¹H NMR data table is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Oxazole H-2 | 8.2 - 8.4 | s | - |

| Aromatic H | 7.8 - 8.0 | d | ~2 |

| Aromatic H | 7.5 - 7.7 | dd | ~8, 2 |

| Oxazole H-4 | 7.3 - 7.5 | s | - |

| Aromatic H | 7.2 - 7.4 | d | ~8 |

| Methyl (CH₃) | 2.3 - 2.5 | s | - |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Aromatic and Heteroaromatic Carbons: The spectrum would display distinct signals for each of the ten unique carbon atoms in the aromatic and oxazole rings. The chemical shifts of the carbons in the phenyl ring are influenced by the bromine and methyl substituents, as well as the point of attachment to the oxazole ring. The carbon bearing the bromine atom would be shifted to a lower field. The carbons of the oxazole ring have characteristic chemical shifts, with the C2, C4, and C5 carbons being readily identifiable.

Aliphatic Carbon: A single signal in the aliphatic region (around δ 20-25 ppm) would correspond to the methyl carbon.

A predicted ¹³C NMR data table is shown below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-2 | 150 - 155 |

| Oxazole C-5 | 145 - 150 |

| Aromatic C (C-Br) | 120 - 125 |

| Aromatic C (C-CH₃) | 135 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 120 - 125 |

| Aromatic C (C-oxazole) | 130 - 135 |

| Oxazole C-4 | 120 - 125 |

| Methyl (CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the phenyl ring, the methyl group, and the oxazole ring. For example, correlations would be expected between the methyl protons and the aromatic carbon to which it is attached, as well as the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the protons on the oxazole ring and the adjacent phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity. The nominal molecular weight of this compound is approximately 238.09 g/mol . cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

A hypothetical HRMS data table is provided below:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₈⁷⁹BrNO]⁺ | 236.9789 |

| [C₁₀H₈⁸¹BrNO]⁺ | 238.9769 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for separating and identifying components of a mixture. It would be used to assess the purity of a synthesized sample of this compound. The gas chromatogram would show a major peak corresponding to the target compound, and any minor peaks would indicate the presence of volatile impurities. The mass spectrum associated with the main GC peak would exhibit the molecular ion and a characteristic fragmentation pattern. Common fragmentation pathways for such a molecule could include the loss of the bromine atom, cleavage of the oxazole ring, or loss of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides key insights into its structural features.

The analysis of related oxazole derivatives reveals characteristic vibrational frequencies. The C=N stretching vibration within the oxazole ring is typically observed in the region of 1650-1590 cm⁻¹. The C-O-C stretching of the oxazole ring usually appears as a strong band around 1150-1020 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring are expected above 3000 cm⁻¹, while the C-H in-plane and out-of-plane bending vibrations give rise to signals in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The presence of the methyl group (-CH₃) would be confirmed by its characteristic symmetric and asymmetric stretching and bending vibrations. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 |

| C=N Stretch | Oxazole Ring | 1650 - 1590 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O-C Stretch | Oxazole Ring | 1150 - 1020 |

| C-Br Stretch | Bromo-substituent | 600 - 500 |

Note: The data in this table is representative and based on the analysis of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to the conjugated system formed by the phenyl ring and the oxazole moiety. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. In a study of various oxazole derivatives, absorption maxima were observed in the range of 355-495 nm. chemrxiv.org For this compound, the λmax would likely fall within this range, influenced by the electronic effects of the bromo and methyl substituents on the phenyl ring. The conjugation between the phenyl and oxazole rings allows for delocalization of π-electrons, leading to absorptions in the UV region.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π* | Phenyl-oxazole conjugated system | 250 - 400 |

Note: The data in this table is representative and based on the analysis of structurally similar compounds. The exact λmax is dependent on the solvent used.

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.

Table 3: Representative X-Ray Crystallography Data for a Substituted Phenyl-Oxazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

Note: The data in this table is for a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, and serves as an illustrative example. cymitquimica.comvensel.org

Chiroptical Spectroscopic Methods for Enantiomeric Purity (if applicable to chiral derivatives)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and enantiomeric purity of a sample.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting enantiomers would be distinguishable by these methods.

In such a hypothetical scenario, the CD spectrum would show positive or negative Cotton effects at the absorption wavelengths of the chromophores near the chiral center. The sign and magnitude of these Cotton effects could potentially be used to assign the absolute configuration of the stereocenter by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related chiral compounds. Similarly, ORD would show a plain or anomalous curve, from which the specific rotation could be determined, providing a measure of the enantiomeric excess of a sample. The application of these techniques would be indispensable for the development and characterization of any potential chiral derivatives of this compound for applications in stereoselective synthesis or pharmacology.

Reactivity Profiles and Derivatization Studies of 5 3 Bromo 4 Methylphenyl 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl and Oxazole (B20620) Rings

The reactivity of 5-(3-bromo-4-methylphenyl)-1,3-oxazole towards electrophiles is dictated by the electronic properties of both the phenyl and oxazole rings. The phenyl ring is substituted with a bromine atom, which is a deactivating but ortho-, para-directing group, and a methyl group, which is an activating and ortho-, para-directing group. The oxazole ring is generally considered electron-rich and can also undergo electrophilic substitution.

On the phenyl ring, the directing effects of the bromine and methyl substituents are additive. The positions ortho to the methyl group (and meta to the bromine) and the position ortho to the bromine (and meta to the methyl group) are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent substituents may influence the regioselectivity of the reaction.

The oxazole ring itself can undergo electrophilic substitution, typically at the C5 position. tandfonline.com However, in the target molecule, this position is already substituted. The C4 position is another potential site, though generally less reactive than C5. tandfonline.com The presence of an electron-donating group on the oxazole ring can activate it towards electrophilic attack. tandfonline.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | Substitution on the phenyl ring, ortho to the methyl group. | The methyl group is an activating group, directing ortho and para. The para position is blocked. |

| HNO₃ / H₂SO₄ | Nitration on the phenyl ring, ortho to the methyl group. | Similar directing effects to bromination. |

| SO₃ / H₂SO₄ | Sulfonation on the phenyl ring, ortho to the methyl group. | Steric hindrance might favor the less hindered ortho position. |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring of this compound is a key functional group for nucleophilic substitution reactions. While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, they can undergo substitution via other mechanisms, such as benzyne (B1209423) formation or metal-catalyzed processes.

Nucleophilic substitution on the oxazole ring is generally difficult unless a good leaving group is present at the C2 position. tandfonline.comwikipedia.org In the case of this compound, the bromine is on the phenyl ring, making direct nucleophilic attack on the oxazole ring unlikely.

A notable reaction for aryl bromides is the "halogen dance," a base-induced isomerization where the halogen migrates to an adjacent carbon atom. nih.gov This could potentially be observed for this compound under strong basic conditions, leading to a mixture of isomers.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromine atom provides a versatile handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the derivatization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.netrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the position of the bromine atom. The Suzuki coupling of bromo-substituted isoxazoles has been successfully demonstrated. researchgate.net

Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.org This method is valuable for extending the carbon framework and has been applied to the synthesis of complex heterocyclic systems. nih.govnih.govresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals. researchgate.netbeilstein-journals.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Methyl-[1,1'-biphenyl]-3-yl)-1,3-oxazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(4-Methyl-3-(phenylethynyl)phenyl)-1,3-oxazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-(4-Methyl-3-styrylphenyl)-1,3-oxazole |

This table illustrates potential applications of common cross-coupling reactions.

Oxidation and Reduction Reactions of the Oxazole Ring System

The oxazole ring can undergo both oxidation and reduction, often leading to ring cleavage or transformation.

Oxidation: Oxazole rings are susceptible to oxidation, which can lead to cleavage of the C-C bond within the ring. tandfonline.com Photo-oxidation of oxazoles with singlet oxygen can result in the formation of endoperoxides, which can further rearrange to triacylamines or other products. nih.gov

Reduction: Reduction of oxazoles can lead to the formation of oxazolines or even ring-opened products. tandfonline.com For instance, reduction with nickel and aluminum alloy in an aqueous base can cause ring opening. tandfonline.com

Ring-Opening and Ring-Closing Reactions of Oxazoles

The oxazole ring can be induced to open under certain conditions. Deprotonation at the C2 position, which is the most acidic site on the oxazole ring, can lead to a ring-opened isonitrile enolate intermediate. wikipedia.org This intermediate can then be trapped by electrophiles.

Conversely, the oxazole ring is often synthesized through ring-closing reactions, such as the Robinson-Gabriel synthesis from 2-acylaminoketones or the van Leusen reaction. While these are synthetic routes to the core structure, understanding the reverse reactions can provide insight into the stability and reactivity of the ring.

Derivatization of Functional Groups for Structure-Activity Relationship (SAR) Studies

The strategic modification of this compound is essential for SAR studies, which aim to understand how chemical structure relates to biological activity.

Modification of the Bromine Atom: As discussed in section 4.3, the bromine atom is a prime site for introducing a wide variety of substituents via cross-coupling reactions. This allows for the exploration of how different groups at this position affect the molecule's properties.

Modification of the Methyl Group: The methyl group can potentially be functionalized, for example, through radical bromination followed by nucleophilic substitution, to introduce other functionalities.

Modification of the Oxazole Ring: While direct functionalization of the substituted oxazole ring can be challenging, derivatization is possible. For instance, if a suitable precursor is used, functional groups can be introduced at the C2 or C4 positions of the oxazole ring during its synthesis.

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant absence of published research specifically detailing the computational chemistry and theoretical investigations of the chemical compound This compound .

While the methodologies outlined in the requested article—such as Quantum Chemical Calculations (DFT), Conformational Analysis, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationship (QSAR) studies—are standard and widely applied in the field of computational chemistry, specific data for "this compound" is not available in the public domain.

The generation of a scientifically accurate and informative article, as per the user's detailed outline, is contingent upon the availability of specific research findings, including data for HOMO-LUMO energy gaps, electrostatic potential surfaces, vibrational frequencies, conformational energy landscapes, and dynamic behavior. Without access to peer-reviewed studies that have performed these analyses on "this compound," it is not possible to provide the requested content without resorting to speculation or fabricating data, which would violate the principles of scientific accuracy.

General information on related structures, such as other substituted phenyl-oxazoles, exists. However, extrapolating this data to the specific target compound would be scientifically unsound and would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, until research on the computational and theoretical properties of "this compound" is conducted and published, the generation of the requested article is not feasible.

Computational Chemistry and Theoretical Investigations of 5 3 Bromo 4 Methylphenyl 1,3 Oxazole

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its biological target. researchgate.netzsmu.edu.ua

Enzyme Active Site Interactions

While specific molecular docking studies detailing the interaction of 5-(3-Bromo-4-methylphenyl)-1,3-oxazole with enzyme active sites have not been reported, research on other oxazole (B20620) derivatives highlights their potential as enzyme inhibitors. For instance, studies on different oxadiazole derivatives, which are isomers of oxazole, have shown significant binding affinities towards enzymes like Cyclin-Dependent Kinase 2 (CDK-2), a key protein in cell cycle regulation. researchgate.net In one such study, certain 1,3,4-oxadiazole (B1194373) derivatives exhibited high docking scores, suggesting strong binding to the CDK-2 active site. researchgate.net This indicates that the oxazole scaffold, in general, can be a promising framework for designing enzyme inhibitors.

Receptor Binding Mechanisms

Similarly, there is a lack of specific research on the receptor binding mechanisms of this compound. However, molecular docking studies on other heterocyclic compounds provide insights into potential receptor interactions. For example, various 1,3,4-oxadiazole derivatives have been docked with the GABA-A receptor, an important target for anticonvulsant drugs. researchgate.net These studies revealed that the compounds could fit within the receptor's binding site, forming hydrogen bonds and other interactions with key amino acid residues. researchgate.net This suggests that oxazole-containing compounds could potentially interact with various biological receptors, although specific studies on the title compound are needed to confirm this.

Topological Indices and Their Correlation with Electronic and Spectral Properties

Topological indices are numerical descriptors that quantify the topology of a molecular structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. mdpi.comarxiv.org These indices are calculated from the graphical representation of a molecule and can be correlated with various physicochemical properties and biological activities. mdpi.comarxiv.org

There is no specific research available that details the calculation of topological indices for this compound and their correlation with its electronic and spectral properties. However, the general principles of QSAR and QSPR suggest that such correlations are theoretically possible. For instance, various topological indices have been used to model the physicochemical properties of different classes of organic molecules. kg.ac.rs These studies demonstrate that indices derived from the molecular graph can effectively predict properties like boiling point, melting point, and solubility. mdpi.com A comprehensive study on this compound would be required to establish specific correlations for this compound.

Structure Activity Relationship Sar and Mechanistic Biological Studies of Oxazole Derivatives, Including 5 3 Bromo 4 Methylphenyl 1,3 Oxazole Analogs

Design Principles for Modulating Biological Activity through Substituent Variation

Positional Effects of the Bromine and Methylphenyl Groups

The specific placement of the 3-bromo-4-methylphenyl group at the 5-position of the 1,3-oxazole ring is a key determinant of its biological profile. While direct structure-activity relationship (SAR) studies for 5-(3-bromo-4-methylphenyl)-1,3-oxazole are not extensively detailed in the provided results, general principles for substituted phenyl-oxazoles can be inferred.

The substitution pattern on the phenyl ring is critical. For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, the position of substituents on a phenyl ring significantly impacted antimicrobial activity. nih.govnih.gov For example, the antitubercular activity was shown to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH, highlighting the influence of the substituent's electronic and steric properties. nih.gov In another study on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives, altering the position of a trifluoromethyl group on the phenyl ring led to decreased bioactivity. nih.gov

Electronic and Steric Influences on Receptor/Enzyme Binding

The electronic and steric properties of substituents on the oxazole (B20620) ring system are fundamental to their interaction with biological macromolecules. nih.gov The oxazole ring itself, with its heteroatoms, can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. semanticscholar.org

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the electron density of the oxazole ring and the attached phenyl group. This, in turn, affects the strength of interactions with amino acid residues in the binding pocket of a receptor or enzyme. For example, electron-withdrawing groups can enhance the acidity of nearby protons, making them better hydrogen bond donors. Conversely, electron-donating groups can increase the electron density of aromatic rings, potentially strengthening pi-pi stacking interactions.

Steric Effects: The size and shape of substituents (steric hindrance) play a crucial role in determining whether a molecule can fit into the binding site of a target protein. nih.gov Bulky substituents may prevent optimal binding if the binding pocket is constrained. However, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The relative positions of the bromine and methyl groups on the phenyl ring of this compound create a specific three-dimensional shape that will favor binding to complementary-shaped protein pockets.

In vitro Biological Activity Evaluation Methodologies (General)

A variety of in vitro assays are employed to assess the biological activity of oxazole derivatives. These methods are essential for understanding a compound's mechanism of action and for guiding further drug development.

Assays for Enzyme Inhibition Studies (e.g., FtsZ, HDACs, Phosphodiesterases)

Enzyme inhibition assays are a common method to screen for the biological activity of new compounds.

FtsZ Inhibition: Some oxazole-benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. These compounds have shown potent anti-staphylococcal activity by inhibiting the cytokinesis of Staphylococcus aureus.

HDAC Inhibition: Oxazole-based hydroxamic acids have been evaluated as histone deacetylase (HDAC) inhibitors. nih.gov The inhibitory activity of these compounds is often measured using fluorescence-based assays. researchgate.net For example, some oxazole derivatives have shown sub-micromolar IC50 values against HDACs and were even more potent than the known HDAC inhibitor SAHA. nih.gov

Phosphodiesterase Inhibition: While not explicitly detailed for this compound in the provided results, oxazole derivatives have been investigated as inhibitors of various enzymes. Standard enzymatic assays would be used to determine the IC50 values against different phosphodiesterase isoforms.

α-Amylase and α-Glucosidase Inhibition: In the context of anti-diabetic research, oxadiazole derivatives have been screened for their inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov The inhibitory activity is typically determined by measuring the reduction in enzyme activity in the presence of the compound. nih.gov

Table 1: Examples of Enzyme Inhibition by Oxazole and Oxadiazole Derivatives

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Oxazole-benzamides | FtsZ | Potent anti-staphylococcal activity. | |

| Oxazole-based hydroxamic acids | HDACs | Sub-micromolar IC50 values, some more potent than SAHA. | nih.gov |

| Oxadiazole derivatives | α-Amylase and α-Glucosidase | Some derivatives showed strong inhibitory potential comparable to standard drugs. | nih.gov |

Cell-Based Assays for Cellular Pathway Modulation (e.g., microtubule formation, cell cycle regulation, apoptosis induction)

Cell-based assays provide insights into how a compound affects cellular processes within a more biologically relevant context.

Microtubule Formation: The effect of oxazole derivatives on microtubule dynamics can be assessed using immunofluorescence microscopy to visualize the microtubule network within cells.

Cell Cycle Regulation: Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells treated with a compound. nih.gov For instance, some benzoxazole (B165842) derivatives have been shown to arrest cell growth at the Pre-G1 phase of the cell cycle. nih.gov

Apoptosis Induction: The induction of apoptosis, or programmed cell death, can be measured by several methods. The Annexin-V/propidium iodide (PI) staining assay, analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov For example, a benzoxazole derivative was found to induce apoptosis in HepG2 cells by over 16-fold compared to control cells. nih.gov Caspase activation, a key event in apoptosis, can also be quantified. Some 1,3,4-oxadiazole derivatives have been shown to cause a significant increase in caspase-3 levels. acs.org

In vitro Antimicrobial and Antifungal Activity Assessment against Pathogen Strains

The antimicrobial and antifungal activities of oxazole derivatives are commonly evaluated using broth microdilution or agar (B569324) disk diffusion methods to determine the minimum inhibitory concentration (MIC). d-nb.infonih.gov

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of oxazole derivatives against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. d-nb.infoias.ac.in The activity is often compared to standard antibiotics like ampicillin (B1664943) or ciprofloxacin. d-nb.info For example, certain multi-substituted oxazoles have exhibited pronounced antibacterial activity. d-nb.info

Antifungal Activity: The antifungal activity of these compounds is tested against various fungal strains such as Candida albicans and Aspergillus niger. nih.govcbijournal.com The results are typically compared with standard antifungal drugs like ketoconazole (B1673606) or fluconazole. d-nb.info While some oxazole derivatives show potent antibacterial effects, their antifungal activity can be poor. d-nb.info However, other studies have reported good antifungal activity for specific oxazole analogs. cbijournal.com

Table 2: Reported Antimicrobial Activity of Various Oxazole Derivatives

| Derivative Class | Tested Against | Key Findings | Reference |

|---|---|---|---|

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Pronounced antibacterial activity. | d-nb.info |

| Propanoic acid derivatives | S. aureus, E. coli, C. albicans | Potent antibacterial activity but poor antifungal activity. | d-nb.info |

| 2,5-dimethyl-4-(aryl/heteroaryl) substituted anilino-1,3-oxazoles | Gram-positive and Gram-negative bacteria, C. albicans, A. niger | Some compounds exhibited good antimicrobial activity. | cbijournal.com |

Identification of Molecular Targets and Mechanisms of Action

The biological activity of oxazole derivatives, including analogs of this compound, stems from their interaction with various molecular targets, leading to a range of therapeutic effects. tandfonline.com The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage with enzymes and receptors through diverse non-covalent bonds. tandfonline.com Research has identified several key molecular targets for this class of compounds, implicating them in anticancer, antimicrobial, and other therapeutic areas.

One of the prominent molecular targets for oxazole derivatives is tubulin . researchgate.netnih.gov Microtubules, dynamic polymers of tubulin, are crucial for cell division, motility, and intracellular transport. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, a key mechanism in cancer chemotherapy. researchgate.netnih.gov Certain 1,3-oxazole derivatives have been shown to interact with the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule assembly. researchgate.netnih.gov This interaction is a hypothesized mechanism for their observed anticancer activity against cell lines like Hep-2. researchgate.netnih.gov

In the realm of antimicrobial agents, oxazole derivatives have been found to target bacterial enzymes essential for DNA replication. Specifically, enzymes like DNA gyrase and topoisomerase IV have been identified as molecular targets. These enzymes are responsible for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death. Studies on some oxazole analogs have shown potent inhibitory activity against both enzymes, suggesting a dual-targeting mechanism that could be advantageous in overcoming bacterial resistance.

Furthermore, certain oxazole derivatives have been developed as modulators of ion channels. For instance, they have been investigated as T-type calcium channel blockers . nih.gov T-type calcium channels are implicated in various physiological processes, including neuronal firing and cardiovascular function. nih.gov Blocking these channels can be a therapeutic strategy for conditions like neuropathic pain and cardiovascular diseases. nih.gov

Another identified target for oxazole derivatives is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . jcchems.com PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Agonists of PPARγ, like some computationally designed oxazole derivatives, are being explored for the treatment of diabetes mellitus. jcchems.com

The diverse range of identified molecular targets highlights the versatility of the oxazole scaffold in medicinal chemistry. The specific substitutions on the oxazole ring and the phenyl group, such as the bromo and methyl groups in this compound, are critical in determining the selectivity and potency towards these targets.

Correlation between Computational Predictions and Experimental Biological Outcomes

The development of oxazole derivatives as therapeutic agents has been significantly accelerated by the integration of computational modeling with experimental biological studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have proven invaluable in predicting the biological activity of these compounds and elucidating their mechanisms of action, with a notable correlation between computational predictions and experimental outcomes. researchgate.netnih.gov

QSAR models have been successfully employed to predict the anticancer activity of 1,3-oxazole derivatives. researchgate.netnih.gov For instance, predictive QSAR models built using Associative Neural Networks (ANN) for a series of tubulin inhibitors showed excellent statistical significance for both the training and test sets. researchgate.netnih.gov These models were subsequently validated through the synthesis and biological evaluation of new oxazole derivatives, which demonstrated inhibitory effects on the Hep-2 cancer cell line, consistent with the computational predictions. researchgate.netnih.gov The most promising of these synthesized compounds exhibited an IC50 value of 60.2 μM. researchgate.netnih.gov

Molecular docking simulations have further corroborated these findings by providing insights into the binding interactions between the oxazole derivatives and their molecular targets. researchgate.netnih.gov In the case of tubulin inhibitors, docking studies have shown that the most active compounds fit well into the colchicine binding site of tubulin, forming favorable interactions with the protein. researchgate.netnih.gov This correlation between high docking scores and potent experimental activity provides a rational basis for the observed biological effects.

Similarly, in the context of antiviral research, QSAR models have been developed to predict the activity of azole derivatives against human cytomegalovirus (HCMV). nih.gov These models demonstrated good predictive accuracy, which was confirmed by the experimental testing of newly designed and synthesized oxazole derivatives. nih.gov

The synergy between computational and experimental approaches is also evident in the development of oxazole derivatives for other therapeutic targets. For example, in the design of PPARγ agonists for diabetes, computational tools were used to screen a virtual library of oxazole derivatives. jcchems.com The in silico analysis, including predictions of drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity, guided the selection of promising candidates for further investigation. jcchems.com The predicted binding affinities and stability of the ligand-receptor complexes from molecular dynamics simulations provided a strong rationale for their potential as effective drug candidates. jcchems.com

The following table summarizes the correlation between computational predictions and experimental findings for various oxazole derivatives:

| Therapeutic Area | Molecular Target | Computational Method | Key Computational Prediction | Experimental Validation | Reference |

| Anticancer | Tubulin | QSAR (ANN), Molecular Docking | High predictive accuracy of anticancer activity; Favorable binding in colchicine site. | Synthesized derivatives showed inhibitory effect on Hep-2 cancer cell line (IC50 = 60.2 μM for the most promising compound). | researchgate.netnih.gov |

| Antiviral | Human Cytomegalovirus (HCMV) | QSAR | Good predictive accuracy for antiviral activity. | Experimental testing confirmed the activity of newly designed compounds. | nih.gov |

| Antidiabetic | PPARγ | Molecular Docking, MD Simulations | Good binding affinity and stability of the ligand-receptor complex. | In vitro and in vivo studies are ongoing based on promising in silico results. | jcchems.com |

| Antimicrobial | DNA Gyrase/Topoisomerase IV | Not Specified | Not Specified | Synthesized oxazole derivatives showed potent antibacterial activity. | |

| Neuropathic Pain/Cardiovascular | T-type Calcium Channels | Not Specified | Not Specified | Synthesized oxazole derivatives showed potent blocking activity (IC50 of 0.65 μM for the most active compound). | nih.gov |

This integrated approach not only enhances the efficiency of drug discovery by prioritizing compounds with a higher probability of success but also deepens the understanding of the structure-activity relationships and mechanisms of action of oxazole derivatives.

Applications and Emerging Research Directions for 5 3 Bromo 4 Methylphenyl 1,3 Oxazole and Its Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry Research

The oxazole (B20620) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This term describes molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for the development of a diverse array of therapeutic agents. researchgate.net The utility of the oxazole ring stems from its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding, and π-π stacking interactions with biological macromolecules like enzymes and receptors. tandfonline.comnih.gov

Aryl-oxazole derivatives, a class to which 5-(3-Bromo-4-methylphenyl)-1,3-oxazole belongs, have been incorporated into numerous compounds with a wide spectrum of biological activities. nih.govresearchgate.net For instance, derivatives of 2-aminooxazole have been investigated for their anti-inflammatory properties. acs.org The substitution pattern on the phenyl ring, such as the bromo and methyl groups in the target compound, can significantly influence the biological activity by altering the molecule's steric and electronic properties, and metabolic stability. The bromine atom, in particular, can serve as a handle for further chemical modification or can enhance binding affinity through halogen bonding.

The 2-aminooxazole moiety is considered a bioisosteric replacement for the 2-aminothiazole (B372263) scaffold, which is present in several known drugs. acs.org This substitution can lead to improved physicochemical properties, such as enhanced solubility and reduced metabolic susceptibility, without compromising the desired biological activity. acs.org

Table 1: Examples of Biologically Active Oxazole Scaffolds

| Compound Class | Biological Activity | Reference |

| 2-Aminooxazoles | Anti-inflammatory, Antitubercular | acs.orgacs.org |

| Aryloxazoles | Antimitotic, Vascular-disrupting | acs.org |

| 2-(2-Arylphenyl)benzoxazoles | Selective COX-2 inhibitors | nih.gov |

| Oxazole-based compounds | Antibacterial, Antifungal, Antiviral | nih.gov |

Use as Intermediates and Building Blocks in Complex Molecule Synthesis

The oxazole ring is a versatile intermediate in organic synthesis, providing a stable platform for the construction of more complex molecules. organic-chemistry.orgresearchgate.net The synthesis of substituted oxazoles, including aryl-oxazoles, can be achieved through various methods, such as the Robinson-Gabriel synthesis, the van Leusen reaction, and metal-catalyzed cross-coupling reactions. wikipedia.orgnih.govresearchgate.net

Specifically, bromo-substituted aryloxazoles are valuable intermediates because the bromine atom can be readily replaced or modified through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows for the introduction of diverse functional groups at a specific position, facilitating the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. A study on the synthesis of bromo-substituted aryloxazoles highlights their potential as building blocks for polyoxazoles, which are of interest for their biological activities. mdpi.com

The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 5-substituted oxazoles from aldehydes. nih.govmdpi.com This reaction could be employed to synthesize This compound from 3-bromo-4-methylbenzaldehyde (B184093). The resulting oxazole can then serve as a key intermediate for further synthetic transformations. mdpi.com

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds, or "libraries," for high-throughput screening. The oxazole scaffold is well-suited for combinatorial library synthesis due to the availability of multiple points for diversification. nih.gov

Libraries of oxazole-based compounds have been synthesized to explore their therapeutic potential. nih.govnih.gov For example, a combinatorial library of oxazol-thiazole bis-heterocycles was created using a parallel synthesis approach. nih.gov The diversity of the oxazole portion was achieved by using different amino acids as starting materials. Similarly, isoxazole-based combinatorial libraries have been generated to identify novel antithrombotic agents. nih.gov

The structure of This compound offers several points for diversification in a combinatorial library. The bromo group on the phenyl ring is a prime site for introducing diversity through cross-coupling reactions. Additionally, modifications could be made at other positions of the oxazole and phenyl rings to generate a library of analogues for biological screening.

Potential in Materials Science (e.g., Organic Light-Emitting Diodes (OLEDs), Sensors)

Oxazole derivatives have garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.net Their rigid, planar structure and tunable photophysical properties make them excellent candidates for emissive and charge-transporting materials. Aryl-oxazole compounds are often fluorescent in the blue region of the spectrum, a color that is crucial for full-color displays and white lighting applications. spiedigitallibrary.org

Research has shown that oxazole-based chromophores can be used as neat films in OLED structures to achieve efficient deep-blue emission. spiedigitallibrary.org The performance of these materials can be fine-tuned by modifying the substituents on the oxazole and aryl rings. For instance, a study on dual-core chromophores incorporating an oxazole moiety demonstrated high-efficiency deep-blue emission in non-doped OLED devices. nih.gov The oxazole group was found to improve charge balance within the device.

While the specific properties of This compound in materials science have not been reported, its aryl-oxazole core suggests potential as a blue-emitting material. The bromo and methyl substituents would likely influence its photoluminescence quantum yield, emission wavelength, and solid-state packing, which are critical parameters for OLED performance. The bromine atom could also serve as a site for further functionalization to enhance its electronic properties or to attach it to a polymer backbone.

Table 2: Applications of Oxazole Derivatives in Materials Science

| Application | Oxazole Derivative Type | Key Finding | Reference |

| OLEDs | 2-(p-tert-butylphenyl)benzoxazole | Used in neat films for deep-blue emission | spiedigitallibrary.org |

| OLEDs | Dual-core with oxazole side group | High-efficiency deep-blue emitter | nih.gov |

| OLEDs | Carbazole/oxadiazole hybrid | Light-blue TADF emitter and orange host | rsc.org |

Future Research Perspectives and Challenges in Oxazole Chemistry